2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial and Antifungal Activities
Thiophene derivatives, such as those similar in structure to 2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide, have demonstrated significant antibacterial and antifungal properties. For instance, compounds like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide show these activities. These effects are attributed to their molecular structures, which exhibit intermolecular and intramolecular interactions that lock the molecular conformation, reducing conformational flexibility and enhancing biological activity (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).
Synthesis and Characterization of Derivatives
The versatility of thiophene derivatives in chemical synthesis allows for the creation of a wide range of compounds with potential application in medicinal chemistry. For example, thiophenylhydrazonoacetates were synthesized for the development of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds were produced through reactions involving 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showcasing the reactivity of thiophene derivatives toward various nitrogen nucleophiles (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004).
Luminescence Sensing and Pesticide Removal
Recent studies have explored the use of thiophene-based metal-organic frameworks (MOFs) for environmental applications, including luminescence sensing of contaminants and pesticide removal. These MOFs, constructed with thiophene-functionalized dicarboxylate ligands, have shown high selectivity and sensitivity toward environmental pollutants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Moreover, they offer recyclable detection capabilities and are capable of trapping harmful substances such as 2,4-dichlorophenol from waste solutions, demonstrating the potential of thiophene derivatives in environmental remediation (Yang Zhao, Xiaoyue Xu, Ling-Feng Qiu, Xiaojing Kang, Lili Wen, Bingguang Zhang, 2017).
properties
IUPAC Name |
2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-21(11-13-3-2-9-26-13)28(24,25)14-6-4-12(5-7-14)17(23)20-18-15(16(19)22)8-10-27-18/h4-8,10,13H,2-3,9,11H2,1H3,(H2,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUMHOBMQHPJLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.